(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
(2S)-1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGTWSNIJDZPPB-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-35-9 | |
| Record name | (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C8H20Cl2N2O
- Molecular Weight : 231.16 g/mol
- CAS Number : 1909287-35-9
Structural Representation
The compound features a piperidine ring and an amino alcohol structure, which are critical for its biological activity.
Safety Information
The compound is classified as a skin and eye irritant, necessitating careful handling in laboratory settings .
Medicinal Chemistry
(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Case Study: Antidepressant Properties
Research has demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models. Studies indicate that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further development in treating depression .
Biochemical Studies
This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH is crucial. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for various biological assays .
Pharmacological Research
The pharmacological profile of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride includes potential applications in neuropharmacology. Its interaction with specific receptors can lead to insights into the mechanisms of action of similar compounds.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Table 2: Hazard and Precautionary Comparisons
Key Observations :
- Both dihydrochloride salts lack comprehensive toxicological data, necessitating precautionary handling .
- The phenyl-substituted compound () may pose additional risks due to phenolic groups, though specifics are undocumented .
Research and Application Contexts
- Target Compound : Used in custom synthesis for receptor modulation studies, likely due to its chiral centers and amine reactivity .
- (2S)-2,5-Diaminopentanamide dihydrochloride: Potential applications in peptide mimicry or polymer chemistry, given its amide functionality .
- Phenyl-Substituted Analog : Structural complexity suggests use in asymmetric catalysis or selective enzyme inhibition .
Biological Activity
(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1909287-35-9, is a chemical compound notable for its potential biological activities. This compound is a derivative of piperidine and has garnered attention in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is C8H20Cl2N2O, and it possesses a molecular weight of 231.16 g/mol. Its structure includes a piperidine ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H20Cl2N2O |
| Molecular Weight | 231.16 g/mol |
| CAS Number | 1909287-35-9 |
| Chemical Structure | Chemical Structure |
The biological activity of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The compound may modulate the activity of specific molecular targets, influencing pathways involved in cellular processes.
Potential Targets
- G Protein-Coupled Receptors (GPCRs) : The compound has shown promise in interacting with GPCRs, which play critical roles in signal transduction.
- Cholinesterases : It may exhibit activity against cholinesterases, enzymes important for neurotransmission.
- Kinases : The compound could also act as a modulator for various kinases involved in cell signaling.
Research Findings
Recent studies have explored the biological effects of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, demonstrating its potential applications:
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth in p53-deficient models, suggesting its utility in cancer therapy .
- Neuroprotective Effects : Studies have indicated that it may offer neuroprotective benefits by modulating cholinergic signaling pathways .
- Pharmacological Applications : Ongoing research is assessing its role in drug development, particularly as a building block for synthesizing more complex therapeutic agents .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride was evaluated for its effectiveness against p53-deficient tumors. The results indicated significant inhibition of tumor growth compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could enhance cognitive function and reduce neuronal death through cholinergic modulation .
Q & A
Q. What are the recommended synthetic routes for (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves stereoselective strategies due to the (2S) configuration. A common approach includes:
- Starting materials : L-serine or its derivatives, as they provide the chiral backbone .
- Key steps :
- Amine protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the primary amine during coupling reactions .
- Piperidine coupling : React the protected amino alcohol intermediate with piperidine via nucleophilic substitution or reductive amination .
- Deprotection and salt formation : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the dihydrochloride salt .
Q. Optimization strategies :
Q. What analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?
Methodological Answer: A combination of techniques ensures quality control:
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric excess (>99%) .
- NMR spectroscopy :
- Mass spectrometry (MS) : Compare observed molecular ion peaks (e.g., m/z 206.1 for the free base) with theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in experimental design. To address this:
Q. What strategies are effective for analyzing stereochemical stability during long-term storage?
Methodological Answer: The dihydrochloride salt enhances stability but requires careful handling:
- Accelerated degradation studies : Store samples at 40°C/75% RH for 6 months and monitor racemization via chiral HPLC .
- pH monitoring : Maintain solutions at pH 4–5 to prevent amine deprotonation and configuration inversion .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) to mitigate oxidation of the piperidine ring .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer: Leverage in silico tools to predict ADMET profiles:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like β-adrenergic receptors (PDB ID: 2RH1) .
- QSAR models : Corrogate substituent effects on logP and solubility (e.g., adding polar groups to reduce logP from 2.1 to 1.5) .
- Metabolism prediction : Apply Schrödinger’s Xenosite to identify vulnerable sites for cytochrome P450 oxidation (e.g., piperidine N-methylation) .
Q. What experimental approaches are recommended for elucidating the compound’s role in modulating enzyme kinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
